1,3-Bis(4-methoxyphenyl)urea

Descripción general

Descripción

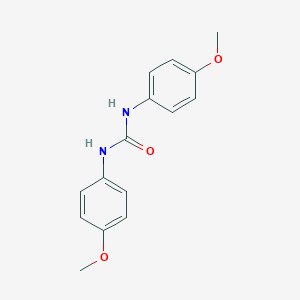

1,3-Bis(4-methoxyphenyl)urea is an organic compound with the molecular formula C15H16N2O3. It is characterized by the presence of two methoxy-substituted phenyl groups attached to a central urea moiety. This compound is known for its crystalline solid form and has applications in various fields of scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Bis(4-methoxyphenyl)urea can be synthesized through the reaction of 4-methoxyaniline with phosgene or its derivatives, such as triphosgene, in the presence of a base like pyridine. The reaction typically proceeds under mild heating conditions, resulting in the formation of the desired urea derivative .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of safer and more environmentally friendly reagents. For example, the use of 3-substituted dioxazolones as isocyanate surrogates has been explored. This method involves the decomposition of dioxazolones under mild heating in the presence of a base, leading to the formation of isocyanate intermediates that react with 4-methoxyaniline to yield the target compound .

Análisis De Reacciones Químicas

N-Methylation via Transfer Hydrogenation

1,3-Bis(4-methoxyphenyl)urea undergoes selective N-methylation using methanol as both a methylating agent and hydrogen donor in the presence of Pd/C and tert-butoxide (t-BuOK). This reaction proceeds via transfer hydrogenation under optimized conditions:

-

Catalyst : Pd/C (0.1 mol%)

-

Base : t-BuOK (0.6 mmol)

-

Temperature : 130°C

-

Time : 48 hours

-

Solvent : Methanol

Key Results:

| Reaction Parameter | Value/Outcome |

|---|---|

| Yield of methylated product (1aa) | 95% |

| Gram-scale yield | 70% |

| Selectivity | >99% (no byproducts observed) |

The para-methoxy groups enhance reactivity due to electron-donating effects, while steric hindrance from meta- or ortho-substituents reduces yields (e.g., meta-methoxy: 76%, ortho-methoxy: 54%) .

Base-Dependent Reactivity

Triethylamine and tertiary amines facilitate urea formation during synthesis, but pyridine or inorganic bases (e.g., Na₂CO₃) fail to promote diaryl urea generation, instead yielding intermediates like 1-isocyanatobenzene .

Catalytic Recycling

Pd/C retains activity after multiple cycles in N-methylation reactions, demonstrating:

-

Mechanism : Methanol dehydrogenation generates formaldehyde, which methylates the urea’s nitrogen atoms .

Substrate Scope Limitations

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

-

N-Methylation Reactions :

- Recent studies have demonstrated that 1,3-bis(4-methoxyphenyl)urea serves as an effective substrate for N-methylation reactions using methanol as both a hydrogen and carbon source. The use of palladium on carbon (Pd/C) as a catalyst resulted in a remarkable yield of 99% for the methylated product .

- This reaction is significant for producing methylated derivatives of urea, which are valuable in pharmaceuticals and agrochemicals.

- Catalytic Hydrogenation :

Case Study 1: Selective N-Methylation

In a controlled study, the selective N-methylation of this compound was achieved under optimized conditions using Pd/C catalyst. The reaction took place at 130 °C for 48 hours with yields reaching up to 99% . This study demonstrates the compound's utility in developing more efficient synthetic pathways in organic chemistry.

Case Study 2: Reaction Scope Exploration

Further investigations into the reactivity of this compound revealed that substituents at the para position significantly enhance its reactivity compared to meta or ortho positions. The study indicated that electron-donating groups improve yields, while electron-withdrawing groups also provide favorable outcomes under specific conditions .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 1,3-Bis(4-methoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Bis(4-chlorophenyl)urea

- 1,3-Bis(4-methylphenyl)urea

- 1,3-Bis(4-cyanophenyl)urea

Uniqueness

1,3-Bis(4-methoxyphenyl)urea is unique due to the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and may contribute to its specific interactions with biological targets .

Actividad Biológica

1,3-Bis(4-methoxyphenyl)urea (BMOC) is an organic compound characterized by its unique molecular structure, which consists of two methoxy-substituted phenyl groups attached to a central urea moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-cancer and anti-inflammatory properties.

- Molecular Formula : C15H16N2O3

- Molecular Weight : 272.299 g/mol

- Structure : BMOC features two 4-methoxyphenyl groups that enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with biological targets.

BMOC primarily targets the voltage-dependent anion channel 1 (VDAC1) located in the mitochondrial membrane. The interaction with VDAC1 prevents its oligomerization, which is crucial for various cellular processes including apoptosis and energy metabolism. This mechanism suggests that BMOC may have implications in cancer therapy by modulating cell survival pathways .

Anti-Cancer Properties

Several studies have investigated the anti-cancer potential of BMOC. It has been reported to exhibit:

- Anti-proliferative effects : Inhibiting the growth of cancer cells in vitro.

- Anti-angiogenic effects : Reducing blood vessel formation that supports tumor growth .

Case Studies

- In vitro studies : BMOC demonstrated significant inhibition of proliferation in various cancer cell lines, suggesting a potential role as a therapeutic agent against tumors.

- Mechanistic studies : Research indicated that BMOC could induce apoptosis in cancer cells through the modulation of mitochondrial pathways, particularly by affecting VDAC1 activity .

Other Biological Activities

- Anti-inflammatory effects : Preliminary data suggest that BMOC may reduce inflammation markers, indicating potential use in treating inflammatory diseases.

- Enzyme inhibition : Similar compounds have shown activity as enzyme inhibitors or receptor modulators, hinting at possible similar mechanisms for BMOC .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Phosgene Reaction : Reacting 4-methoxyaniline with phosgene or triphosgene in the presence of a base like pyridine under mild heating conditions .

- Alternative Routes : Recent studies have explored more environmentally friendly methods using dioxazolones as isocyanate surrogates .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Bis(4-nitrophenyl)urea | Urea derivative | Strong electron-withdrawing effects due to nitro groups. |

| 1,3-Di(4-methylphenyl)urea | Urea derivative | Enhanced lipophilicity due to methyl groups; different biological activity potential. |

| N,N'-Di(4-chlorophenyl)urea | Urea derivative | Chlorine substituents increase reactivity; used in various synthetic applications. |

The presence of methoxy groups in BMOC significantly influences its chemical reactivity and biological activity compared to other urea derivatives .

Propiedades

IUPAC Name |

1,3-bis(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-19-13-7-3-11(4-8-13)16-15(18)17-12-5-9-14(20-2)10-6-12/h3-10H,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSIMDUNVYMPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60153682 | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227-44-7 | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1227-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-(Di-p-methoxyphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60153682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis-(4-methoxyphenyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the mechanical behavior of 1,3-bis(4-methoxyphenyl)urea unique compared to other organic crystals?

A1: Unlike many brittle organic crystals, this compound exhibits both superelasticity and ferroelasticity within a single crystal. [] This means it can demonstrate reversible shape change under stress in some directions (superelasticity) while retaining a deformed shape in others (ferroelasticity). This is achieved through direction-dependent mechanical twinning, where crystal domains change orientation without losing their single-crystal nature. [] This versatility is rare and offers intriguing possibilities for applications like soft robotics.

Q2: How does mechanical twinning contribute to the multi-directional superelasticity of this compound?

A2: The crystal structure of this compound allows for stepwise twinning under mechanical stress. [] This means the crystal can form multiple domains, each with a distinct orientation, without breaking. The specific direction of applied stress determines whether the crystal will exhibit superelasticity (returning to its original shape after stress removal) or ferroelasticity (retaining the deformed shape). This direction-dependent behavior arises from the unique way the crystal structure responds to external forces. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.